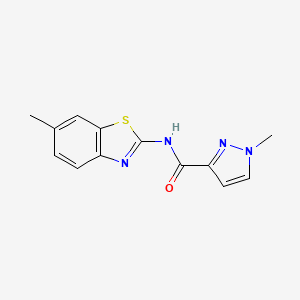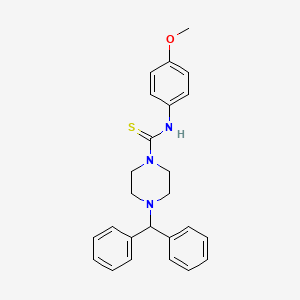![molecular formula C20H19FN4O3 B14929110 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide](/img/structure/B14929110.png)
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Amidation: The final step involves the reaction of the alkylated pyrazole with 5-fluoro-2-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Products: Oxidation can yield various oxidized products depending on the conditions and reagents used.
Substituted Products: Substitution reactions yield a variety of substituted derivatives.
Scientific Research Applications
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methylphenyl)benzamide: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
Uniqueness
The presence of both the nitro group and the fluorine atom in 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide makes it unique in terms of its electronic properties, reactivity, and potential applications. The combination of these functional groups can lead to unique interactions with biological targets or other molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN4O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H19FN4O3/c1-12-8-9-16(21)10-18(12)22-20(26)17-7-5-4-6-15(17)11-24-14(3)19(25(27)28)13(2)23-24/h4-10H,11H2,1-3H3,(H,22,26) |
InChI Key |
GLWJGHKTJSUGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14929034.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)


![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14929090.png)
![(1Z)-N'-{[(2-methylfuran-3-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14929095.png)
![3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929102.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14929105.png)
